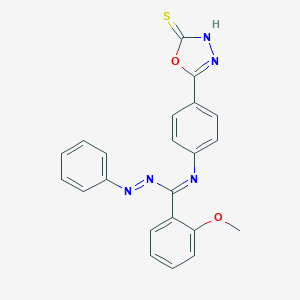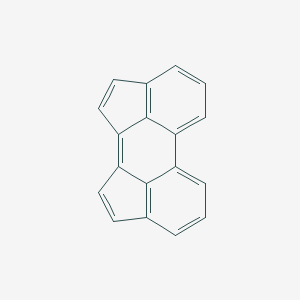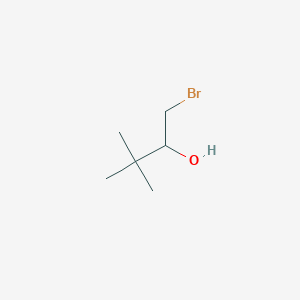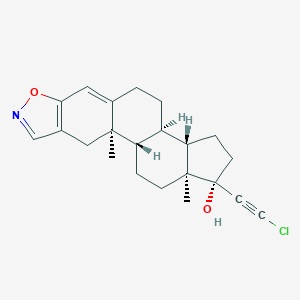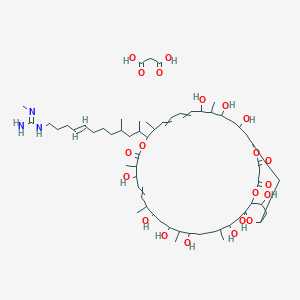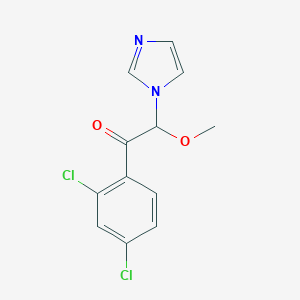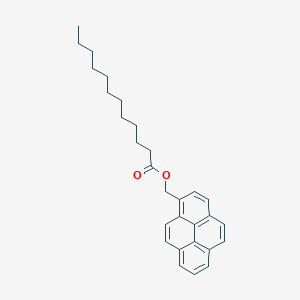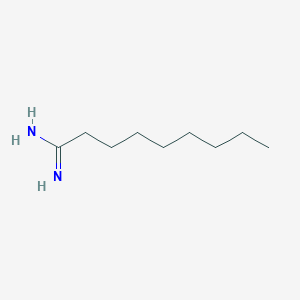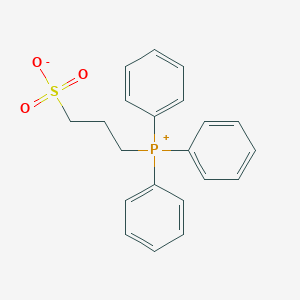
3-(Triphenylphosphonio)propane-1-sulfonate
Übersicht
Beschreibung
3-(Triphenylphosphonio)propane-1-sulfonate is a zwitterionic, sulfonic acid-functionalized ionic liquid . It has been used as a zwitterion to study its effect on the work function of indium tin oxide (ITO) in inverted polymer solar cells (PSCs) .
Molecular Structure Analysis
The molecular structure of 3-(Triphenylphosphonio)propane-1-sulfonate is represented by the SMILES string [O-]S(=O)(=O)CCCP+(c2ccccc2)c3ccccc3 . Its empirical formula is C21H21O3PS and its molecular weight is 384.43 .Chemical Reactions Analysis
3-(Triphenylphosphonio)propane-1-sulfonate has been used as a zwitterion to study its effect on the work function of indium tin oxide (ITO) in inverted polymer solar cells (PSCs) . It can also be used in the preparation of triphenyl-(3-sulfopropyl)phosphonium phosphotungstate, an efficient green catalyst for esterification reactions .Physical And Chemical Properties Analysis
3-(Triphenylphosphonio)propane-1-sulfonate has a purity of ≥99.0% (HPLC). It has ≤1.0% water and ≤100 mg/kg halogen (as chloride) .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyhydroquinolines and Acridines : Vahdat, Zolfigol, and Baghery (2016) noted that Triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate (TPPSP)OTf serves as a reusable, green, and benign ionic liquid catalyst for efficient synthesis of polyhydroquinolines and acridines under solvent-free conditions (Vahdat, Zolfigol, & Baghery, 2016).
Proton Conductive Membranes for Fuel Cells : Norris et al. (2010) reported that poly(sulfone) membranes functionalized with sodium 3-(prop-2-ynyloxy)propane-1-sulfonate and crosslinked with 1,7-octadiyne show potential as proton conductive membranes for direct methanol fuel cells (Norris et al., 2010).
Catalysis in Cross-Coupling Reactions : Brown et al. (2008) found that DTBPPS and DAPPS, derivatives of 3-(Triphenylphosphonio)propane-1-sulfonate, are air-stable pre-ligands for efficient palladium-catalyzed cross-coupling reactions of aryl bromides and chlorides, facilitating Sonogashira coupling and Suzuki coupling at room temperature (Brown et al., 2008).
Brominating Agent for Unsaturated Compounds : Nokhbeh et al. (2019) discovered that Propane 3-bromo-1-(triphenyl phosphonium) tribromide, a derivative, offers a new brominating agent that is non-toxic, thermally stable, and provides high yield for unsaturated compounds (Nokhbeh et al., 2019).
Antimicrobial Activity : Fadda et al. (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, which displayed high antimicrobial activity against various bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-triphenylphosphaniumylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3PS/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFGCXPLGAAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584188 | |
| Record name | 3-(Triphenylphosphaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Triphenylphosphonio)propane-1-sulfonate | |
CAS RN |
116154-22-4 | |
| Record name | 3-(Triphenylphosphaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Triphenylphosphonio)propane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



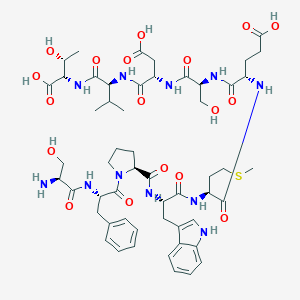
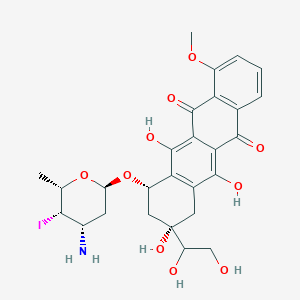
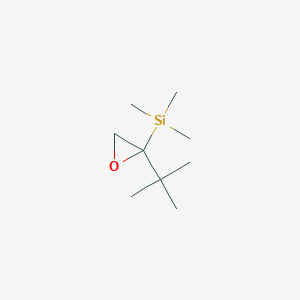
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
